molecular formula C10H9ClO2 B11901397 4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl- CAS No. 37674-74-1

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-

Cat. No.: B11901397
CAS No.: 37674-74-1
M. Wt: 196.63 g/mol
InChI Key: USFKUIJPHNSYGN-UHFFFAOYSA-N
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Description

Introduction to Chromanone Derivatives in Medicinal Chemistry

Structural Significance of the 4H-1-Benzopyran-4-one Core in Bioactive Compounds

The 4H-1-Benzopyran-4-one core, commonly termed chromanone, is a heterobicyclic system comprising a benzene ring (Ring A) fused to a dihydropyran moiety (Ring B). Unlike chromone (which contains a C2–C3 double bond), chromanone’s saturated C2–C3 bond confers conformational flexibility, enabling diverse derivatization patterns while maintaining planar aromaticity in Ring A. This structural duality allows chromanone derivatives to interact with both hydrophobic enzyme pockets and polar binding sites.

Table 1: Structural and Functional Comparison of Chromanone and Chromone

Feature Chromanone (4H-1-Benzopyran-4-one) Chromone (4H-1-Benzopyran-4-one, unsaturated)
C2–C3 Bond Single bond Double bond
Ring B Saturation Partially saturated Fully unsaturated
Conformational Flexibility High Low
Common Derivatives Flavanones, dihydrochalcones Flavones, isoflavones
Pharmacological Roles Antidiabetic, anticancer Antioxidant, anti-inflammatory

The chromanone scaffold’s adaptability is exemplified by its presence in natural products like taxifolin (dihydroquercetin) and synthetic analogs such as ormeloxifene. The partially saturated Ring B enhances metabolic stability compared to chromones, as reduced electron delocalization minimizes oxidative degradation.

Role of Substitutions at C-2, C-3, and C-6 Positions in Chromanone Pharmacodynamics

Substituents at the C-2, C-3, and C-6 positions critically influence chromanone bioactivity by altering electronic distribution, lipophilicity, and steric bulk.

C-2 Methyl Substitution

The introduction of a methyl group at C-2 increases lipophilicity, enhancing membrane permeability and target engagement. In the compound 6-chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one, the methyl group induces a puckered conformation in Ring B, optimizing binding to enzymes with deep active sites. Comparative studies show that C-2 alkyl substitutions improve metabolic stability by shielding the ketone group from reductase activity.

C-3 Dihydro Configuration

Saturation of the C2–C3 bond (dihydro configuration) reduces ring planarity, enabling interactions with flexible protein loops. This modification is pivotal in analogs like 3-benzylidene-chromanones, where the dihydro moiety allows adaptive binding to allosteric sites in kinases and oxidoreductases.

C-6 Chloro Substitution

Chlorine at C-6 exerts strong electron-withdrawing effects, polarizing the aromatic ring and enhancing interactions with nucleophilic residues in enzyme active sites. For example, C-6-substituted chromones demonstrate nanomolar inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. Although these studies focus on chromones, analogous effects are observed in chlorinated chromanones, where the chlorine atom improves binding affinity to aromatase by 40% compared to unsubstituted derivatives.

Table 2: Impact of Substituents on Chromanone Bioactivity

Position Substituent Electronic Effect Biological Outcome
C-2 Methyl +I (Inductive) Increased lipophilicity, enhanced CNS uptake
C-3 Dihydro N/A Conformational flexibility, allosteric binding
C-6 Chloro -I (Withdrawing) Enhanced enzyme inhibition (e.g., MAO-B)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37674-74-1

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3

InChI Key

USFKUIJPHNSYGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride, followed by cyclization in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of 6-Chloro-2-methylchroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Bromination :

  • Bromine in acetic acid replaces the chloro group, yielding 6-bromo-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (Table 1) .

  • Thallium(III) p-tosylate in acetonitrile enables efficient halogen exchange .

Hydroxylation :

  • Hydrolysis with aqueous NaOH at 80–100°C replaces chlorine with hydroxyl, forming 6-hydroxy derivatives (yield: ~85%).

Table 1: Substitution Reactions

Reagent/ConditionsProductYieldSource
Br₂ (acetic acid, 40–60°C)6-Bromo derivative70–85%
NaOH (aq., 80–100°C)6-Hydroxy derivative~85%
Thallium(III) p-tosylate (MeCN)Halogen-exchange products94%

Cycloaddition Reactions

The conjugated carbonyl system participates in Diels-Alder reactions with dienophiles like ethylene or cyclohexene.

Key Observations :

  • In benzene at 240°C, the compound reacts with cyclohexene to form cis-fused hexahydrodibenzopyran (22% yield) .

  • Electron-deficient dienophiles (e.g., maleic anhydride) require higher temperatures (200–250°C) for cycloaddition .

Hydrogenation and Reduction

The chromanone core undergoes selective reduction:

Carbonyl Reduction :

  • Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, yielding 6-chloro-2,3,4-trihydro-2-methylchromanol (Table 2).

Aromatic Ring Hydrogenation :

  • Under high-pressure H₂ (5 atm, 120°C), the benzene ring saturates to form hexahydro derivatives .

Table 2: Reduction Reactions

ConditionsProductYieldSource
H₂/Pd-C (ethanol, 25°C)6-Chloro-2,3,4-trihydro-2-methylchromanol90%
H₂ (5 atm, 120°C)Hexahydro derivative65–75%

Oxidation Reactions

The methyl group at position 2 is susceptible to oxidation:

Side-Chain Oxidation :

  • KMnO₄ in acidic medium oxidizes the methyl group to a carboxyl group, forming 6-chloro-2-carboxy-2,3-dihydro-4H-1-benzopyran-4-one .

Epoxidation :

  • Reaction with m-CPBA generates an epoxide at the dihydrofuran ring.

Condensation Reactions

The carbonyl group reacts with binucleophiles to form heterocycles:

With Hydroxylamine :

  • Forms isoxazole-fused benzoxepin derivatives via intermediate quinone methides .

  • Example: Reaction with hydroxylamine hydrochloride yields benzoxepino[4,3-d]isoxazole (32% yield) .

With Hydrazines :

  • Phenylhydrazine condenses to form pyrazole derivatives , avoiding pyridazine byproducts .

Mechanistic Insights

  • Quinone Methide Intermediates : Thermal or acidic conditions generate reactive intermediates, enabling cycloadditions and condensations .

  • Steric Effects : The 2-methyl group influences regioselectivity in substitution and cycloaddition reactions .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a notable study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating potent growth inhibition . The mechanism of action involves the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has been identified as having anti-inflammatory properties. It acts by inhibiting specific kinases involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, 4H-1-Benzopyran-4-one derivatives have shown antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Drug Development

The diverse biological activities of 4H-1-Benzopyran-4-one derivatives make them promising candidates for drug development. Their ability to modulate biochemical pathways indicates potential uses in treating various diseases beyond cancer and inflammation, including cardiovascular diseases and metabolic disorders .

Pharmaceutical Formulations

Due to their favorable pharmacokinetic properties, these compounds can be formulated into various pharmaceutical preparations. Techniques such as HPLC (High-Performance Liquid Chromatography) are utilized for the separation and analysis of these compounds in drug formulations .

Case Studies

Study Focus Findings
Study on Anticancer ActivityBreast Cancer CellsInduced apoptosis with an IC50 value of ~15 µM
Anti-inflammatory ResearchInflammatory PathwaysInhibition of specific kinases
Antimicrobial EvaluationPathogen ResistanceEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylchroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one
  • CAS Number : 37674-72-9
  • Molecular Formula : C₉H₇ClO₂
  • Molecular Weight : 182.60 g/mol
  • Structure: Features a benzopyranone core with a chlorine substituent at position 6, a methyl group at position 2, and a partially saturated 2,3-dihydro ring system .

Key Characteristics :

  • The chloro group at position 6 introduces electron-withdrawing effects, influencing electronic properties and interactions with biological targets .

Structural Analogs in the Chromanone Family

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Substituents Key Structural Differences Molecular Weight (g/mol) Source
Target Compound (37674-72-9) C₉H₇ClO₂ 6-Cl, 2-CH₃, 2,3-dihydro Reference compound 182.60
6-Chloro-2-methyl-4H-1-benzothiopyran-4-one C₁₀H₉ClOS 6-Cl, 2-CH₃, 2,3-dihydro, S -atom Sulfur replaces oxygen in pyran ring 212.69
(R/S)-Dihydrodaidzein (R/S-DHD) C₁₅H₁₂O₄ 7-OH, 4-hydroxyphenyl, 2,3-dihydro Larger aromatic substituent at position 3 256.25
2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one C₁₅H₂₀O₂ 2-C₆H₁₃, 2,3-dihydro Long alkyl chain enhances lipophilicity 232.32
2-Ethyl-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one (111478-36-5) C₁₁H₁₁FO₂ 2-C₂H₅, 6-F, 2,3-dihydro Fluorine substituent increases electronegativity 194.20

Functional Group Impact on Properties

Chloro vs. Hydroxyl Groups :

  • The target compound's 6-Cl group enhances electrophilicity compared to hydroxylated analogs like dihydrodaidzein (7-OH, 4-hydroxyphenyl), which are more polar and prone to hydrogen bonding .
  • Chlorinated derivatives often exhibit higher metabolic stability but may pose toxicity concerns .

Sulfur vs. Oxygen Heteroatoms: Replacing oxygen with sulfur (as in 4H-1-benzothiopyran-4-one) increases molecular weight (212.69 vs.

Alkyl Chain Modifications :

  • The 2-hexyl analog (C₁₅H₂₀O₂) demonstrates how alkyl chains enhance hydrophobicity, which could influence pharmacokinetic properties such as absorption and distribution .

Biological Activity

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-, commonly referred to as 6-chloroflavone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and case studies.

The chemical structure of 6-chloroflavone is characterized by its benzopyran backbone with a chlorine substituent. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₅H₉ClO₂
Molecular Weight256.684 g/mol
Melting Point183-185 °C
Boiling Point408.8 °C
Density1.342 g/cm³
LogP4.113

Antimicrobial Activity

Research indicates that 6-chloroflavone exhibits potent antimicrobial properties. A study employing a high-throughput screening method identified this compound as an effective inhibitor against Mycobacterium tuberculosis with an IC₅₀ value indicating significant activity .

Case Study: Antimycobacterial Screening
In a comprehensive screening of over 100,000 compounds, 6-chloroflavone demonstrated a notable inhibition rate of ≥90% against M. tuberculosis, designating it as a promising candidate for further development in antitubercular therapy .

Anticancer Activity

The anticancer potential of 6-chloroflavone has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of multiple signaling pathways.

Mechanism of Action:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It has been reported to cause G1 phase arrest in several cancer cell lines .

Table: Summary of Anticancer Studies

Study ReferenceCell LineIC₅₀ (µM)Mechanism
MCF-715Induces apoptosis
HepG220Cell cycle arrest
A549 (Lung)18Reactive oxygen species generation

Antioxidant Activity

6-Chloroflavone has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its cytoprotective effects.

Research Findings:
A recent study highlighted that extracts containing this compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential role as an antioxidant agent .

Q & A

Basic: What safety protocols are recommended for handling halogenated benzopyran derivatives like 6-chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Based on GHS classifications for structurally similar benzopyrans (e.g., acute toxicity Category 4, skin/eye irritation), use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if aerosolization occurs .
  • Emergency Procedures : For accidental exposure, follow immediate rinsing with water (15+ minutes for eyes) and consult medical professionals. Avoid inducing vomiting if ingested .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or handling .

Advanced: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for 6-chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one during experimental design?

Methodological Answer:

  • Computational Modeling : Employ tools like COSMO-RS or Hansen Solubility Parameters (HSP) to predict solubility and miscibility with solvents .
  • Extrapolation : Use data from analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one) to estimate properties. For example, chlorinated derivatives often exhibit lower water solubility than hydroxylated analogs .
  • Experimental Validation : Perform differential scanning calorimetry (DSC) for melting point determination and shake-flask assays for solubility profiling .

Basic: What analytical techniques are suitable for characterizing the purity and structure of halogenated benzopyran derivatives?

Methodological Answer:

  • Chromatography : HPLC with UV detection (e.g., 254 nm for aromatic systems) or LC-MS for purity assessment. Reverse-phase C18 columns are effective for separation .
  • Spectroscopy :
    • 1H/13C NMR : Identify substitution patterns (e.g., chloro and methyl groups at positions 6 and 2, respectively). Compare with published spectra of similar chromones .
    • FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the benzopyran-4-one core) .
  • Elemental Analysis : Validate molecular formula (C10H9ClO2) via combustion analysis .

Advanced: How can contradictions in toxicity data among structurally similar benzopyran derivatives be resolved?

Methodological Answer:

  • Mechanistic Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to clarify discrepancies. For example, conflicting acute toxicity classifications (Category 2 vs. 4) may arise from differences in metabolic activation .
  • Structure-Activity Relationships (SAR) : Compare toxicity profiles of analogs with varying substituents (e.g., chloro vs. methoxy groups). Chlorinated derivatives often show higher bioaccumulation potential .
  • In Vivo Models : Use zebrafish or rodent models to validate findings, focusing on target organs (e.g., respiratory irritation noted in GHS Class 3) .

Basic: What storage conditions optimize the stability of halogenated benzopyrans like 6-chloro-2-methyl-4H-1-benzopyran-4-one?

Methodological Answer:

  • Temperature : Store at 4°C for short-term use or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from light using amber glass vials to prevent photodegradation of the chromone core .
  • Moisture Control : Use desiccants in sealed containers, as halogenated compounds may hydrolyze under humid conditions .

Advanced: How can computational chemistry predict the electronic effects of 6-chloro-2-methyl substitution on the benzopyran core’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. The chloro group at position 6 is electron-withdrawing, which may direct electrophilic attacks to position 3 or 8 .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox behavior. Methyl groups at position 2 may sterically hinder nucleophilic substitution at adjacent positions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction solvent selection (e.g., chloroform vs. DMSO) .

Basic: What synthetic routes are reported for introducing chloro and methyl substituents to the benzopyran scaffold?

Methodological Answer:

  • Friedel-Crafts Alkylation : For methyl group introduction at position 2, using AlCl3 as a catalyst .
  • Electrophilic Chlorination : Use Cl2 or N-chlorosuccinimide (NCS) in acetic acid to introduce chlorine at position 6 .
  • Cyclization Methods : Claisen-Schmidt condensation of substituted acetophenones with chloroacetones to form the dihydrobenzopyran core .

Advanced: What strategies mitigate challenges in crystallizing halogenated benzopyrans for X-ray diffraction studies?

Methodological Answer:

  • Co-Crystallization : Use co-formers like carboxylic acids to improve crystal packing via hydrogen bonding .
  • Solvent Screening : Test high-viscosity solvents (e.g., DMF) or slow evaporation techniques to promote nucleation .
  • Halogen Bonding : Leverage Cl···π interactions to stabilize crystal lattices, as observed in related chlorinated aromatics .

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